molecular formula C22H30O5 B1354107 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione CAS No. 78761-59-8

11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

Cat. No. B1354107
CAS RN: 78761-59-8
M. Wt: 374.5 g/mol
InChI Key: WNYLPFCKNQAAMB-JPDWDDBRSA-N
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Description

“11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione” is a chemical compound with the molecular formula C22H30O5 . It has a molecular weight of 374.5 g/mol . This compound is also known by other names such as “16-Methyl Epiprednisolone” and "BETAMETHASONE IMPURITY G" .


Molecular Structure Analysis

The IUPAC name for this compound is "(8S,9S,10R,11R,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one" . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.5 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 3 hydrogen bond donors .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Synthesis and Derivative Formation: This compound, through a series of chemical reactions, can be transformed into various derivatives with potential biological activities. For instance, its acylates have been synthesized and further reduced microbiologically to produce different hydroxylated derivatives, revealing its versatility in synthetic steroid chemistry (Noguchi et al., 1968). Additionally, its biodehydrogenation by Arthrobacter simplex in an ionic liquid-containing system has been explored, indicating its utility in microbial steroid transformation studies (Wang Rong-zhu, 2011).

Pharmacological and Biological Effects

  • Androgenic and Anti-androgenic Activities: Progesterone derivatives, including this compound, have been evaluated for their pharmacological activities, showing distinct androgenic and anti-androgenic effects based on their structural modifications. This highlights its potential application in developing therapeutic agents targeting androgen-related pathways (Cabeza et al., 1999).
  • 5alpha-Reductase Inhibition: New progesterone esters synthesized from this compound have been pharmacologically evaluated, showing significant 5alpha-reductase inhibitory activity. This suggests its application in treating conditions like benign prostatic hyperplasia and androgenic alopecia (Ramírez et al., 2005).

Steroid Metabolism and Bioconversion

  • Microbial Conversion: Studies have investigated its conversion by microbial species such as Nocardioides simplex, providing insights into steroid bioconversion processes. This has implications for biotechnological applications in steroid modification and production (Fokina et al., 2003).

Analytical Chemistry Applications

  • Chemiluminescence in HPLC: A method has been developed for the determination of dexamethasone, a closely related compound, in bovine liver using high-performance liquid chromatography with chemiluminescence detection. This approach could be adapted for the analysis of similar steroids, highlighting its relevance in food safety and pharmacokinetics studies (Iglesias et al., 1999).

properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLPFCKNQAAMB-JPDWDDBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188360
Record name 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

CAS RN

78761-59-8
Record name 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78761-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11α,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione
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